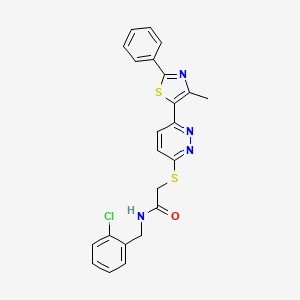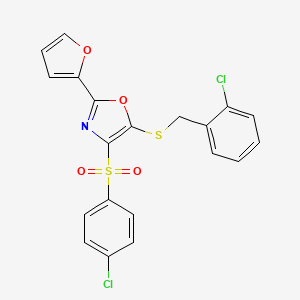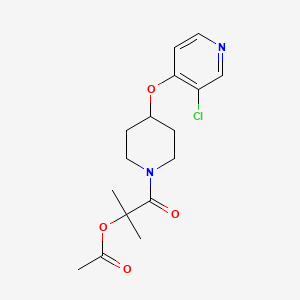![molecular formula C11H11N3OS B2650091 5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine CAS No. 338414-14-5](/img/structure/B2650091.png)
5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine is a chemical compound with the CAS Number: 338414-14-5 . It has a molecular weight of 234.3 . The IUPAC name for this compound is 5-(1-nitrosoethyl)-N-phenyl-1H-1lambda3-thiazol-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N3OS/c1-8(14-15)10-7-12-11(16-10)13-9-5-3-2-4-6-9/h2-8,16H,1H3,(H,12,13) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 234.3 . The compound is stored at temperatures between 28 C .Aplicaciones Científicas De Investigación
Heterocyclic Tautomerism and Crystal Structures
The study of heterocyclic compounds, including derivatives of 1,3-thiazol-2-amine, reveals insights into their tautomerism and crystal structures. Research on 2-amino-1,3-thiazolidin-4-one derivatives, closely related to 5-[(1E)-1-(hydroxyimino)ethyl]-N-phenyl-1,3-thiazol-2-amine, shows the significance of tautomerism in determining the physicochemical properties and crystal packing of such compounds. This knowledge is crucial for understanding their reactivity and potential applications in materials science and pharmaceuticals (Gzella et al., 2014).
Synthesis of Thiazolopyrimidine Derivatives
The synthesis of thiazolopyrimidine derivatives via three-component condensations demonstrates the versatility of thiazole compounds in creating complex molecular architectures. This process, which involves ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes, leads to the formation of various thiazolopyrimidine carboxylates. Such methodologies highlight the potential for developing novel compounds with applications in medicinal chemistry and drug design (Vasilkova et al., 2020).
Noncovalent Interactions in Thiadiazole Derivatives
The study of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines offers insights into the molecular basis of these compounds' stability and reactivity. Quantitative assessments of intra- and intermolecular interactions, such as hydrogen bonding and pi-pi interactions, provide valuable information for the design of molecules with desired physical and chemical properties. This research is applicable in materials science, pharmaceuticals, and supramolecular chemistry (El-Emam et al., 2020).
Functional Modification of Hydrogels
Research on the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds, including thiazole derivatives, demonstrates the application of these compounds in creating materials with enhanced properties. Such modified hydrogels exhibit increased swelling and thermal stability, making them suitable for various applications in biomedical engineering, drug delivery systems, and tissue engineering (Aly et al., 2015).
Antimicrobial Activities of Thiazole Derivatives
The synthesis and evaluation of thiazole and their fused derivatives for antimicrobial activities underline the potential of these compounds in addressing the need for new antimicrobial agents. Such studies not only contribute to the understanding of the structure-activity relationship but also pave the way for the development of novel therapeutics to combat resistant microbial strains (Wardkhan et al., 2008).
Propiedades
IUPAC Name |
(NE)-N-[1-(2-anilino-1,3-thiazol-5-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-8(14-15)10-7-12-11(16-10)13-9-5-3-2-4-6-9/h2-7,15H,1H3,(H,12,13)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCNCROOIUEREQ-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CN=C(S1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CN=C(S1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride](/img/structure/B2650008.png)


![4-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2650013.png)
![N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2650014.png)

![5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2650017.png)


![3,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2650023.png)
![8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![(2Z)-N-(2,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2650028.png)
